![molecular formula C15H14ClF3N2O2S B2725328 [5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate CAS No. 955962-82-0](/img/structure/B2725328.png)
[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the compound. Unfortunately, the specific molecular structure of “[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate” is not available in the sources I found .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and other related characteristics. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the sources I found .Applications De Recherche Scientifique
Synthesis and Molecular Docking Studies
One study focused on the synthesis of novel biologically potent compounds incorporating pyrazole and pyridine moieties. These compounds, including variants similar to the requested chemical structure, were synthesized and their structures elucidated using spectroanalytical techniques. The anticancer activity was assessed against a panel of 60 cancer cell lines, with some compounds showing high potency. Furthermore, the compounds displayed antibacterial and antifungal activities. Molecular docking studies suggested potential applications in overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity
Another study synthesized new thiadiazole sulfonamides and evaluated their antiviral activity, particularly against the tobacco mosaic virus. This research underscores the potential of thiadiazole derivatives, related to the chemical structure , as antiviral agents (Chen et al., 2010).
Anticancer and Antimicrobial Activities
Research into pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives highlighted their potential as antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity compared to standard drugs, alongside notable antimicrobial efficacy (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure and Spectroscopic Analysis
A detailed study on a bioactive molecule featuring chlorophenyl and methoxyphenyl groups, akin to the queried compound, presented insights into its molecular structure through quantum chemical calculations and spectroscopic techniques. The molecule exhibited antimicrobial activity, and molecular docking studies provided evidence of its interaction with various proteins (Viji et al., 2020).
Synthesis and Structural Characterization
Research on isostructural thiazoles with chlorophenyl and fluorophenyl groups revealed insights into their synthesis, yields, and structural determination through single crystal diffraction. These findings highlight the versatility of compounds with chlorophenyl groups in chemical synthesis and structural analysis (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazard information for “[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate” is not available in the sources I found .
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N2O2S/c1-3-12(22)23-8-11-13(15(17,18)19)20-21(2)14(11)24-10-6-4-9(16)5-7-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHMFNKKZYCPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

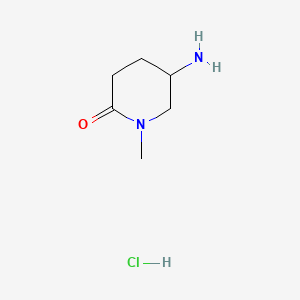
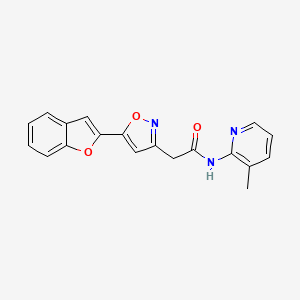
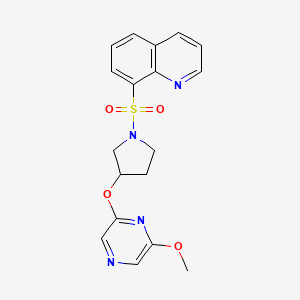
![1-[1-(Triazol-1-yl)cyclopropyl]ethanone](/img/structure/B2725253.png)
![4-[(E)-Amino(hydrazono)methyl]-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B2725257.png)


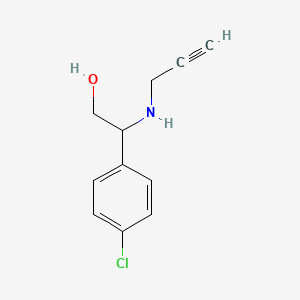
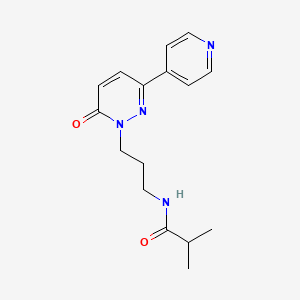
![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2725264.png)



